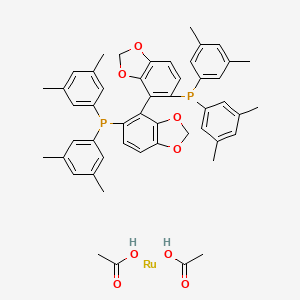

(R)-Rutheniumdiacetate-(DM-SEGPHOS)

Description

Significance of Asymmetric Catalysis in Organic Synthesis

Asymmetric synthesis, also referred to as enantioselective or chiral synthesis, is a cornerstone of modern chemical manufacturing. chiralpedia.com Its significance extends beyond pharmaceuticals to agrochemicals, flavorings, fragrances, and advanced materials. chiralpedia.com The ability to control the three-dimensional arrangement of atoms in a molecule allows for the creation of products with specific, desired properties. chiralpedia.com Historically, the separation of enantiomers from a racemic mixture (a 50:50 mixture of both enantiomers) was a common but often inefficient and costly process. Catalytic asymmetric synthesis offers a more elegant and atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. chiralpedia.comuwindsor.ca The development of this field has been recognized with Nobel Prizes in Chemistry in 2001 and 2021, underscoring its transformative impact. nih.govchiralpedia.com

Evolution of Chiral Phosphine (B1218219) Ligands in Transition Metal Catalysis

The success of asymmetric catalysis is intrinsically linked to the development of chiral ligands. These molecules coordinate to a central metal atom, creating a chiral environment that influences the stereochemical outcome of a reaction. nih.gov Chiral phosphine ligands, in particular, have proven to be exceptionally effective in a wide range of transition metal-catalyzed reactions. nih.govgoogle.com Their evolution has been a story of increasing sophistication in design, leading to greater control over enantioselectivity.

Early efforts in the mid-20th century laid the groundwork for the development of well-defined transition metal complexes for asymmetric catalysis. nih.gov A significant breakthrough came with the invention of ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which demonstrated high efficacy in various reactions, including hydrogenations. sigmaaldrich.com The design of these ligands often focuses on creating a rigid and well-defined chiral pocket around the metal center, thereby dictating the approach of the substrate. The electronic and steric properties of the phosphine ligand can be fine-tuned to optimize the catalyst's reactivity and selectivity for a specific transformation. nih.gov This continuous development has expanded the toolbox of synthetic chemists, enabling the efficient synthesis of complex chiral molecules. nih.gov

The SEGPHOS Ligand Family: Design and Development

Building on the success of earlier ligands like BINAP, the SEGPHOS ligand family was developed by Takasago International Corporation. wikipedia.org SEGPHOS, an acronym for "seagull phosphine," was designed with a narrower dihedral angle between the aromatic faces of its backbone compared to BINAP. wikipedia.org This structural modification was predicted and subsequently confirmed to enhance both the enantioselectivity and activity of the resulting metal complexes. wikipedia.org

The SEGPHOS backbone is based on a 4,4'-bi-1,3-benzodioxole structure. sigmaaldrich.com The parent SEGPHOS ligand features diphenylphosphino groups. To further refine the catalytic performance, derivatives with bulkier and more electron-rich substituents on the phosphorus atoms were created. wikipedia.org Among these are DM-SEGPHOS, where the phenyl groups are replaced by 3,5-dimethylphenyl groups, and DTBM-SEGPHOS, which incorporates 3,5-di-tert-butyl-4-methoxyphenyl groups. wikipedia.org These modifications allow for greater steric and electronic tuning, leading to improved regio-, diastereo-, and enantioselectivity in a variety of catalytic transformations. The development of the SEGPHOS family exemplifies the rational design principles that drive progress in asymmetric catalysis. wikipedia.orgnih.gov

Overview of (R)-Rutheniumdiacetate-(DM-SEGPHOS) in Asymmetric Transformations

The combination of the (R)-DM-SEGPHOS ligand with ruthenium(II) acetate (B1210297) forms the chiral complex (R)-Rutheniumdiacetate-(DM-SEGPHOS). This specific catalyst has emerged as a highly effective tool in a range of asymmetric transformations. The "(R)" designation refers to the specific chirality of the DM-SEGPHOS ligand.

Properties

CAS No. |

944450-49-1 |

|---|---|

Molecular Formula |

C50H52O8P2Ru+2 |

Molecular Weight |

944.0 g/mol |

IUPAC Name |

[4-[5-bis(3,5-dimethylphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate |

InChI |

InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);/q;;;+2 |

InChI Key |

ACKYBTAGKAINOG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] |

Canonical SMILES |

CC1=CC(=CC(=C1)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] |

Synonyms |

(OC-6-22)-Bis(acetato-κO,κO’)[1,1’-(4R)-[4,4’-bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]ruthenium |

Origin of Product |

United States |

Synthesis and Catalyst Precursor Formation

Synthesis of the Chiral (R)-DM-SEGPHOS Ligand

(R)-DM-SEGPHOS, or (R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a member of the SEGPHOS family of ligands, which are known for their narrow dihedral angles and electron-rich properties. sigmaaldrich.com The "DM" designation indicates that the phenyl groups on the phosphorus atoms are replaced by bulkier 3,5-dimethylphenyl (xylyl) groups, which can enhance both catalytic activity and enantioselectivity. chemimpex.comchemimpex.com

The synthesis of the DM-SEGPHOS ligand is a multi-step process that begins with the construction of the core biaryl backbone. The general approach involves the following key stages:

Formation of the Biaryl Backbone: The synthesis typically starts from a substituted 1,3-benzodioxole (B145889) precursor, such as 5-bromo-1,3-benzodioxole. medchemexpress.comresearchgate.netchemscene.com The critical step is the creation of the C-C bond that links the two benzodioxole rings to form the 4,4′-bi-1,3-benzodioxole structure. This is often achieved through an Ullmann coupling reaction of aryl halide precursors. cymitquimica.com This coupling creates the atropisomeric backbone which is the source of the ligand's chirality.

Introduction of Phosphine (B1218219) Groups: Once the chiral biaryl backbone is obtained in its enantiomerically pure form (see section 2.1.2), the phosphine groups are introduced. This generally involves a lithiation step followed by reaction with the appropriate chlorophosphine, in this case, chlorobis(3,5-dimethylphenyl)phosphine. The bulky xylyl groups on the phosphorus atoms are a defining feature of the DM-SEGPHOS ligand. chemimpex.comchemimpex.comcymitquimica.com

Purification: The final ligand must be rigorously purified to ensure high enantiomeric purity, as this is critical for the performance of the final ruthenium catalyst. Purification is typically achieved through techniques like chromatography or crystallization. cymitquimica.com

The chirality of the DM-SEGPHOS ligand arises from the restricted rotation around the single bond connecting the two benzodioxole rings, a phenomenon known as atropisomerism. sigmaaldrich.com Achieving an enantiomerically pure sample of the (R)-isomer is paramount and can be accomplished through two main strategies:

Chiral Resolution: The most traditional method involves the synthesis of the biaryl backbone as a racemic mixture of (R) and (S) atropisomers. This mixture is then separated into its constituent enantiomers. bldpharm.com This can be done by derivatizing the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization due to their different solubilities. After separation, the resolving agent is removed to yield the pure (R)-enantiomer. bldpharm.com

Asymmetric Synthesis: A more modern and efficient approach is to directly synthesize the desired (R)-atropisomer using an asymmetric catalytic method. For instance, an asymmetric Ullmann-type homocoupling of an ortho-iodoaryl phosphine oxide or phosphonate (B1237965) precursor can be employed. cymitquimica.com This method uses a chiral catalyst (often based on nickel or palladium) to control the stereochemical outcome of the C-C bond formation, leading directly to an enantiomerically enriched product and avoiding the need for a separate resolution step. cymitquimica.com The resulting chiral bisphosphine oxide is then reduced to the final (R)-DM-SEGPHOS ligand with retention of configuration. cymitquimica.com

Coordination of (R)-DM-SEGPHOS with Ruthenium Diacetate

The formation of the title complex, (R)-Rutheniumdiacetate-(DM-SEGPHOS), involves the reaction of the chiral ligand with a suitable ruthenium(II) acetate (B1210297) source. A common and effective precursor is diacetatobis(triphenylphosphine)ruthenium(II), [Ru(OAc)₂(PPh₃)₂]. acs.orgacs.org

The coordination reaction is typically carried out under an inert atmosphere to prevent oxidation. The (R)-DM-SEGPHOS ligand and the ruthenium precursor are heated in an appropriate solvent, such as toluene, at reflux. acs.orgacs.org During this process, the bidentate (R)-DM-SEGPHOS ligand chelates to the ruthenium center, displacing the two monodentate triphenylphosphine (B44618) ligands to form the more stable chelate complex. The resulting product, (R)-Ru(OAc)₂(DM-SEGPHOS), is then isolated and purified. sigmaaldrich.com

| Property | Value |

| Chemical Formula | C₅₀H₅₀O₈P₂Ru |

| Molecular Weight | 941.94 g/mol |

| Appearance | Powder |

| Synonym | Diacetato[(R)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole]ruthenium(II) |

| Storage Temperature | 2-8°C |

Table 1: Properties of (R)-Ru(OAc)₂(DM-SEGPHOS). Data sourced from sigmaaldrich.com.

Formation and Activation of (R)-Rutheniumdiacetate-(DM-SEGPHOS) Catalyst Precursors

The isolated complex, (R)-Ru(OAc)₂(DM-SEGPHOS), is itself a stable catalyst precursor, often referred to as a pre-catalyst. nih.gov For it to become catalytically active, it typically needs to undergo an in-situ activation step under the specific reaction conditions. The nature of this activation depends heavily on the type of chemical transformation being catalyzed, such as asymmetric hydrogenation.

For hydrogenation reactions, the activation process is generally believed to involve the formation of a reactive ruthenium-hydride species. nih.gov In transfer hydrogenation, where an alcohol like 2-propanol serves as the hydrogen source, the pre-catalyst interacts with the alcohol to generate the active Ru-H species. nih.gov In direct hydrogenation, the pre-catalyst is activated by molecular hydrogen (H₂). This activation may involve the displacement of one or both of the acetate ligands to open up coordination sites for the substrate and the hydrogen. nih.gov The chiral environment created by the (R)-DM-SEGPHOS ligand around the ruthenium center is then able to control the stereochemical outcome of the catalytic cycle, leading to the formation of an enantiomerically enriched product. sigmaaldrich.com

Mechanistic Investigations and Catalytic Cycles

General Principles of Ruthenium-Catalyzed Asymmetric Reactions

Ruthenium-catalyzed reactions are a cornerstone of modern organic synthesis, valued for their versatility, efficiency, and high selectivity. researchgate.net These reactions leverage the unique properties of the transition metal ruthenium, which can adopt multiple oxidation states and coordinate with a wide variety of ligands, enabling a broad spectrum of chemical transformations. researchgate.netresearchgate.net In asymmetric catalysis, ruthenium complexes are typically engineered with chiral ligands to create a stereochemically defined environment around the metal center. researchgate.net This chiral space dictates the facial selectivity of substrate coordination, leading to the preferential formation of one enantiomer over the other.

The general mechanism for many ruthenium-catalyzed reactions, particularly hydrogenations, involves the initial formation of a ruthenium-substrate complex. researchgate.net This is often followed by a series of steps including oxidative addition, insertion, and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net Various mechanistic pathways exist, including direct hydrogenation, transfer hydrogenation, and hydrosilylation, depending on the catalyst structure and reaction conditions. nih.gov The efficacy of these catalysts is often fine-tuned by modifying the electronic and steric properties of the ancillary ligands, which directly influence the activity and selectivity of the ruthenium center. researchgate.net

Substrate Coordination and Activation Pathways in (R)-Rutheniumdiacetate-(DM-SEGPHOS) Systems

The catalytic cycle of (R)-Rutheniumdiacetate-(DM-SEGPHOS) begins with the coordination of the substrate to the ruthenium center. The complex features a stable octahedral geometry where the ruthenium is bound to the bidentate DM-SEGPHOS ligand and two acetate (B1210297) ligands. nih.gov For a reaction to occur, the substrate must access the metal center. This typically involves the dissociation or displacement of one or both of the labile acetate ligands, creating open coordination sites for the substrate to bind.

In the context of asymmetric hydrogenation of unsaturated compounds (e.g., ketones or alkenes), the substrate coordinates to the ruthenium. The activation of hydrogen and the substrate is crucial. Mechanistic studies on closely related Ru-SEGPHOS systems suggest that the process can proceed through a ruthenium-hydride intermediate. nih.govresearchgate.net For instance, in the hydrogenation of pyridyl-substituted alkenes catalyzed by a similar Ru-DTBM-SEGPHOS complex, kinetic and spectroscopic evidence points to the addition of H₂ as the rate-determining step, followed by the insertion of the alkene into a Ru-H bond as the enantio-determining step. nih.govresearchgate.net The substrate's functional groups, such as a nearby pyridine (B92270) ring, can play a key role by coordinating to the ruthenium, thereby assisting in the substrate's orientation and activation. researchgate.net

Role of the Chiral Ligand Environment in Stereocontrol

The high enantioselectivity achieved with the (R)-Rutheniumdiacetate-(DM-SEGPHOS) catalyst is a direct consequence of the unique chiral environment created by the (R)-DM-SEGPHOS ligand. nih.gov DM-SEGPHOS is a C₂-symmetric, axially chiral biaryl phosphine (B1218219) ligand. Its structure has several key features that dictate stereocontrol:

Axial Chirality: The restricted rotation around the biaryl axis of the 4,4'-bi-1,3-benzodioxole backbone creates a stable, chiral conformation.

Steric Bulk: The di(3,5-xylyl)phosphino groups are sterically demanding. This bulkiness creates a well-defined chiral pocket around the ruthenium atom, which sterically directs the incoming substrate to bind in a specific orientation to minimize steric clashes. rsc.org

Electronic Effects: The electron-rich nature of the DM-SEGPHOS ligand, enhanced by the dimethylphenyl groups, influences the electronic properties of the ruthenium center, impacting its catalytic activity. rsc.org

Bite Angle: The specific geometry and bite angle of the diphosphine ligand lock the complex into a rigid conformation, which is essential for effective transfer of chirality from the ligand to the substrate during the catalytic turnover.

These features combine to create a highly organized transition state. The substrate is forced to approach the ruthenium center from the less sterically hindered direction, leading to the preferential formation of one enantiomer in the key stereodetermining step, such as hydride transfer or migratory insertion. nih.govrsc.org

Influence of Reaction Parameters on Mechanism and Selectivity

The outcome of reactions catalyzed by (R)-Rutheniumdiacetate-(DM-SEGPHOS) is highly dependent on various reaction parameters. Optimizing these conditions is crucial for achieving maximum efficiency and selectivity.

The choice of solvent can significantly impact the catalytic performance by influencing catalyst solubility, stability, and the transition state energies of the catalytic cycle. Protic solvents, in particular, can play a role in mechanistic pathways that involve proton transfer. nih.govresearchgate.net In many Ru-phosphine catalyzed hydrogenations, a screening of solvents is performed to find the optimal balance between reaction rate and enantioselectivity. Ethereal solvents like THF or 2-MeTHF and alcoholic solvents like methanol (B129727) or isopropanol (B130326) are commonly employed.

Table 1: Representative Solvent Effects on a Ru-Phosphine Catalyzed Asymmetric Hydrogenation Data is representative of typical results observed in related systems.

| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Methanol (MeOH) | >99 | 95 |

| Tetrahydrofuran (THF) | 98 | 92 |

| Dichloromethane (DCM) | 95 | 88 |

| Toluene | 90 | 85 |

Temperature and hydrogen pressure are critical variables, especially in asymmetric hydrogenation reactions. Higher temperatures can increase the reaction rate but may have a detrimental effect on enantioselectivity by allowing the system to overcome the energy barriers that differentiate the two enantiomeric pathways. Conversely, lower temperatures can enhance selectivity but may lead to impractically slow reactions.

Similarly, hydrogen pressure affects the concentration of ruthenium-hydride species in the catalytic cycle. In studies involving the related Ru-DTBM-segphos catalyst for alkene hydrogenation, it was found that the reaction proceeds with high efficiency and enantioselectivity at relatively low H₂ pressure (25 psi) and slightly elevated temperatures (50 °C). researchgate.net Remarkably, kinetic studies showed that the enantioselectivity was only slightly diminished when lowering the pressure or raising the temperature, indicating the robustness of the catalytic system. researchgate.net

Table 2: Effect of Temperature and Pressure on Enantioselectivity in a Ru-DTBM-SEGPHOS Catalyzed Hydrogenation Based on data from Hao et al. for a related system. researchgate.net

| Temperature (°C) | Pressure (psi) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Ambient | 500 | 96 |

| 50 | 500 | ~94 |

| 50 | 25 | ~93 |

Computational Chemistry and Theoretical Studies of Catalytic Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of ruthenium-catalyzed reactions. researchgate.net These theoretical studies provide detailed energy profiles of the entire catalytic cycle, allowing for the identification of key intermediates and transition states that are often too transient to be observed experimentally. researchgate.netresearchgate.net

For the closely related Ru-DTBM-segphos system, DFT calculations have been employed to model the hydrogenation of pyridyl-substituted alkenes. researchgate.net These studies support experimental findings by:

Confirming that the insertion of the alkene into the Ru-H bond is the enantio-determining step. nih.govresearchgate.net

Calculating the relative free energies of the diastereomeric transition states, which correctly predict the observed major enantiomer.

Identifying potentially inactive or off-cycle species. For example, calculations showed that a dimeric ruthenium species observed in solution was highly stable and thus unlikely to be an active catalytic species. researchgate.net

Such computational insights are crucial for a rational understanding of the catalyst's behavior and for the future design of more efficient and selective catalysts.

Applications in Asymmetric Catalysis

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, and ruthenium complexes featuring SEGPHOS-type ligands are among the most powerful catalysts for these transformations. They facilitate the addition of hydrogen across double bonds with high enantioselectivity, converting prochiral substrates into valuable chiral products.

The enantioselective hydrogenation of functionalized ketones to produce chiral alcohols is a critical process, and ruthenium catalysts are highly effective for this purpose. cymitquimica.com While a single universal catalyst for all ketone substrates remains elusive, complexes utilizing chiral diphosphine ligands like DM-SEGPHOS are pivotal. sigmaaldrich.com The catalyst RuCl2[(R)-dm-segphos®][(R)-daipen] has been specifically noted for its effectiveness. cymitquimica.com The choice of ligand is crucial for achieving high chemo- and enantioselectivity. sigmaaldrich.com

Research has shown that related catalysts, such as those based on the bulkier DTBM-SEGPHOS ligand, can be fine-tuned for specific substrates. For instance, the halide counterion in RuX(CO)[η3-prenyl][(S)-SEGPHOS] complexes can direct the regioselectivity of carbonyl additions, highlighting the intricate control possible with these systems. nih.gov

Table 1: Asymmetric Hydrogenation of Functionalized Ketones with Ruthenium/SEGPHOS-type Catalysts

| Substrate Type | Catalyst System | Product Type | Key Findings |

| Aromatic Ketones | Chiral diphosphine-RuCl2-diamine | Chiral Secondary Alcohols | High chemo- and enantioselectivity achieved. sigmaaldrich.com |

| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | anti-2-Alkyl-1,3-diols | Excellent enantioselectivities (>99% ee) and good diastereoselectivities via dynamic kinetic resolution. mdpi.com |

| General Ketones | RuCl2[(R)-dm-segphos®][(R)-daipen] | Chiral Alcohols | Listed as an effective catalyst for ketone hydrogenation. cymitquimica.com |

This table presents representative data; specific yields and enantiomeric excess values vary with substrate and reaction conditions.

The (R)-Ru(OAc)2(DM-SEGPHOS) complex is a recognized catalyst for the stereoselective preparation of β-amino amides through the asymmetric reductive amination of β-keto amides. sigmaaldrich.com This transformation is highly valuable for accessing chiral building blocks for pharmaceuticals. Similarly, the asymmetric hydrogenation of β-keto esters to furnish chiral β-hydroxy esters is a well-established method, with ruthenium catalysts playing a prominent role. nih.gov Rhodium complexes with the related DTBM-SEGPHOS ligand have also been successfully used for the hydrogenation of unsaturated boronate esters. nih.gov

Table 2: Asymmetric Hydrogenation of β-Keto Amides and Esters

| Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| β-Keto Amide | (R)-Rutheniumdiacetate-(DM-SEGPHOS) | β-Amino Amide | Up to 85% | 92% ee |

| α-Keto-1,4-diamides | Tethered Ru/TsDPEN | α-Hydroxy-1,4-diamides | - | High ee |

| β-Keto Esters | Ru(II)/POP-BINAP | β-Hydroxy Esters | High | Excellent |

Data compiled from various sources; conditions may vary. nih.gov

Ruthenium complexes containing SEGPHOS and its derivatives are potent catalysts for the asymmetric hydrogenation of a wide array of olefins. takasago.com The catalyst [RuCl(p-cymene)((R)-dm-segphos®)]Cl is specifically designed for this purpose. takasago.com A study on the hydrogenation of challenging pyridine-pyrroline trisubstituted olefins found that a Ru-DTBM-segphos catalyst delivered superior performance, achieving high conversions and enantioselectivities up to 96% ee. nih.gov This demonstrates the robustness and high selectivity of this catalyst class for complex substrates. nih.gov The general mechanism for olefin metathesis, often catalyzed by ruthenium, involves a [2+2] cycloaddition to form a metallacyclobutane intermediate. mdpi.com

Table 3: Enantioselective Hydrogenation of Substituted Olefins with Ru/SEGPHOS-type Catalysts

| Substrate | Catalyst | Conversion | Enantiomeric Excess (ee) |

| Pyridine-pyrroline trisubstituted olefin (1a) | Ru-DTBM-segphos | High | 96% |

| Pyridine-pyrroline trisubstituted olefin (1k) | Ru-DTBM-segphos | ~100% | 90% |

| Pyridine-pyrroline trisubstituted olefin (1m) | Ru-DTBM-segphos | ~100% | 91% |

| Six-membered 3-N-Boc-piperidine olefin (1u) | Ru-DTBM-segphos | ~100% | 96% |

Data from a study on pyridine-pyrroline trisubstituted olefins under optimized conditions (25 psi H₂, 50 °C). nih.gov

The asymmetric hydrogenation of imines provides a direct and atom-economical route to chiral amines, which are prevalent in bioactive molecules. Ruthenium complexes are effective catalysts for this transformation. bohrium.comudla.clnih.gov Specifically, the ruthenabicyclic complex RuCl[(R)-daipena][(R)-dm-segphos] has been successfully used with potassium tert-butoxide to hydrogenate 2-alkylquinoxalines, affording the S-configured cyclic amino products in over 97% enantiomeric excess. researchgate.net This highlights the capability of the DM-SEGPHOS ligand to induce high stereoselectivity in the reduction of C=N bonds within heterocyclic systems.

Table 4: Asymmetric Hydrogenation of Imines and Heterocycles with Ru/(DM-SEGPHOS) Catalyst

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| 2-Alkylquinoxalines | RuCl[(R)-daipena][(R)-dm-segphos] / KOtBu | (S)-Cyclic Amines | >97% |

| 3-Methyl-2H-1,4-benzoxazine | RuCl[(R)-daipena][(R)-dm-segphos] / KOtBu | (S)-Cyclic Amine | >97% |

Data from a study on the hydrogenation of quinoxalines and related heterocycles. researchgate.net

Asymmetric Carbon-Carbon Bond Formation

Beyond hydrogenation, ruthenium complexes with chiral ligands like DM-SEGPHOS are adept at catalyzing asymmetric carbon-carbon bond-forming reactions, enabling the construction of complex chiral molecular architectures from simpler precursors.

A significant application of the DM-SEGPHOS ligand is in ruthenium-catalyzed cycloaddition reactions. Research has demonstrated the first enantioselective intermolecular metal-catalyzed cycloadditions of benzocyclobutenones. When combined with a ruthenium(0) complex generated from Ru3(CO)12 and (R)-DM-SEGPHOS, benzocyclobutenones react with tetralone-derived ketols to form complex cycloadducts. These reactions proceed with complete regio- and diastereoselectivity and high enantioselectivity. This method provides a powerful tool for constructing polyketide structures, such as the core of angucycline natural products.

Table 5: Enantioselective Ru/(R)-DM-SEGPHOS-Catalyzed Cycloaddition of Benzocyclobutenones

| Benzocyclobutenone Substituent (R¹) | Ketol Substituent (R²) | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| OMe | H | 82% | >20:1 | 97:3 |

| OMe | BnO | 73% | >20:1 | 97:3 |

| Cl | BnO | 96% | >20:1 | 97:3 |

| OMe | OMe | 64% | >20:1 | 98:2 |

| F | OMe | 88% | >20:1 | 97:3 |

Conditions: Ru₃(CO)₁₂ (5 mol%), (R)-DM-SEGPHOS (12 mol%), m-xylene, 150 °C. The reaction merges C-C bond activation and transfer hydrogenative coupling.

Asymmetric Vinylation and Arylation to Aldehydes

The asymmetric addition of organometallic reagents to aldehydes is a fundamental method for the synthesis of chiral alcohols. Ruthenium-catalyzed asymmetric arylation of aldehydes using arylboronic acids has been reported to produce chiral diaryl or aryl alkyl carbinols. These reactions, often carried out with in situ generated catalysts from precursors like [RuCl₂(p-cymene)]₂, have shown broad substrate scope. However, specific data on the use of the pre-formed "(R)-Rutheniumdiacetate-(DM-SEGPHOS)" complex for this transformation is not prominently available in the surveyed literature. Similarly, there is a lack of specific reports on the asymmetric vinylation of aldehydes using this particular ruthenium complex.

Asymmetric Carbon-Heteroatom Bond Formation

Asymmetric Reductive Amination of Ketoesters and Ketoamides

The (R)-Rutheniumdiacetate-(DM-SEGPHOS) complex has proven to be a highly effective catalyst for the asymmetric reductive amination of β-keto amides, leading to the stereoselective preparation of β-amino amides. researchgate.netnih.gov This one-pot methodology is noted for its high efficiency and broad substrate scope, delivering products with excellent yields and high enantioselectivities (94.7-99.5% ee). A significant industrial application of this reaction is in the synthesis of Sitagliptin, a DPP-4 inhibitor, where the use of this catalyst system achieves a 99.5% ee and a 91% assay yield. The catalyst demonstrates remarkable tolerance to high concentrations of the ammonium (B1175870) ion and exhibits high chemoselectivity, contributing to its excellent performance.

Table 2: Asymmetric Reductive Amination for Sitagliptin Synthesis

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Sitagliptin precursor | Sitagliptin | 91 | 99.5 |

Reaction conditions: Ru(OAc)₂((R)-dm-segphos) catalyst.

Other Stereoselective Transformations Facilitated by (R)-Rutheniumdiacetate-(DM-SEGPHOS)

The utility of the (R)-DM-SEGPHOS ligand in ruthenium-catalyzed stereoselective transformations extends beyond the previously mentioned examples. For instance, ruthenium catalysts incorporating SEGPHOS and its derivatives have been successfully applied in the:

Asymmetric hydrogenation of pyridyl-substituted alkenes , where Ru-DTBM-segphos, a closely related ligand, demonstrated high efficiency and enantioselectivity.

Enantioselective hydrogenation of 2-oxazolones to produce chiral 2-oxazolidinones, important building blocks in organic synthesis.

Diastereo- and enantioselective carbonyl crotylation via butadiene hydrohydroxyalkylation, where the combination of a SEGPHOS ligand with a chiral phosphate (B84403) counterion allowed for high levels of stereocontrol.

These examples further underscore the versatility and effectiveness of the (R)-DM-SEGPHOS ligand and its analogs in asymmetric catalysis.

Ligand Design Principles and Structure Activity Relationships

Structural Features of the DM-SEGPHOS Ligand and its Derivatives

The DM-SEGPHOS ligand, chemically known as (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole, possesses a unique and rigid backbone structure. sigmaaldrich.com This framework is instrumental in creating a well-defined chiral environment around the ruthenium metal center. Its derivatives, such as DTBM-SEGPHOS, introduce even bulkier substituents on the phosphorus atoms, further influencing the steric environment. wikipedia.org

Dihedral Angle Effects on Enantioselectivity

A defining characteristic of the SEGPHOS ligand family is its narrow dihedral angle compared to other biaryl diphosphine ligands like BINAP. wikipedia.orgresearchgate.net This smaller angle is believed to enhance enantioselectivity by promoting a stronger interaction between the substrate and the ligand. researchgate.netpnas.org The proximity of the aryl groups on the phosphine (B1218219) to the reaction center creates a more constrained chiral pocket, leading to better discrimination between the two enantiomeric transition states. pnas.org

Role of Electron-Rich Aryl Groups

The DM-SEGPHOS ligand features electron-rich 3,5-dimethylphenyl (xylyl) groups attached to the phosphorus atoms. These electron-donating groups increase the electron density on the phosphorus atoms, which in turn enhances the electron-donating ability of the ligand to the ruthenium center. pnas.org This electronic modification can influence the reactivity and selectivity of the catalyst. For certain substrates, a more electron-rich ligand leads to higher enantioselectivity. pnas.org

Electronic and Steric Tuning in the SEGPHOS Ligand Family

The SEGPHOS family of ligands, including SEGPHOS, DM-SEGPHOS, and DTBM-SEGPHOS, allows for systematic tuning of both electronic and steric properties. wikipedia.orgnih.gov This is achieved by modifying the aryl substituents on the phosphorus atoms.

| Ligand | Substituent on Phosphorus | Electronic Effect | Steric Effect |

| SEGPHOS | Phenyl | Baseline | Moderate |

| DM-SEGPHOS | 3,5-Dimethylphenyl | Electron-donating | Increased bulk |

| DTBM-SEGPHOS | 3,5-Di-tert-butyl-4-methoxyphenyl | Strongly electron-donating | Significant bulk |

This tunability is crucial for optimizing the catalyst for a specific transformation. For instance, the increased steric bulk of DTBM-SEGPHOS has proven effective in reactions where other ligands give poor results. researchgate.net The ability to fine-tune these properties allows for the rational design of catalysts with improved performance. nih.gov

Comparative Analysis with Other Chiral Phosphine Ligands in Ruthenium Catalysis

The performance of (R)-Rutheniumdiacetate-(DM-SEGPHOS) is often benchmarked against complexes containing other prominent chiral phosphine ligands, most notably BINAP. In many cases, SEGPHOS-based ruthenium complexes exhibit superior catalytic activities and enantioselectivities, particularly in the asymmetric hydrogenation of various functionalized ketones. takasago.com

A key differentiator is the narrower dihedral angle of SEGPHOS, which is often cited as the reason for its enhanced performance. wikipedia.orgresearchgate.net However, the interplay of both steric and electronic factors is critical. For example, in the hydrogenation of certain substrates, Ru-DTBM-segphos has shown significantly better performance than Ru-binap based systems. nih.gov The choice of ligand is highly substrate-dependent, and a screening of different ligands is often necessary to identify the optimal catalyst for a given reaction. nih.gov

Rational Design Strategies for Enhanced Catalytic Performance

The development of the SEGPHOS ligand family exemplifies the power of rational design in asymmetric catalysis. The initial hypothesis that a narrower dihedral angle would lead to higher enantioselectivity proved to be a successful design principle. wikipedia.orgresearchgate.net

Further enhancements in catalytic performance can be achieved through:

Systematic Ligand Modification: The synthesis of derivatives with varying electronic and steric properties, such as DM-SEGPHOS and DTBM-SEGPHOS, allows for the fine-tuning of the catalyst to suit specific substrates and reactions. researchgate.net

Computational Modeling: DFT calculations can provide valuable insights into the transition state geometries and the origins of enantioselectivity, guiding the design of new and improved ligands. nih.gov

Understanding Ligand-Substrate Interactions: A deeper understanding of the non-covalent interactions between the chiral ligand and the substrate in the transition state is crucial for designing ligands that can effectively differentiate between the two enantiomeric pathways. pnas.org

By employing these strategies, chemists can continue to develop more efficient and selective ruthenium-based catalysts for a wide range of asymmetric transformations.

Future Directions and Advanced Research Perspectives

Expansion to Novel Substrate Classes and Reaction Types

While (R)-Ru(OAc)2(DM-SEGPHOS) and its analogues have demonstrated high efficacy in the asymmetric hydrogenation of various functional groups, a significant area of future research lies in expanding their application to novel and more challenging substrate classes. The development of highly efficient and enantioselective hydrogenations for a broader range of substrates is a continuous effort in catalysis.

Recent studies have shown the potential of related Ru-bisphosphine catalysts in the hydrogenation of complex heterocyclic compounds. For instance, the Ru-DTBM-SEGPHOS catalyst has been successfully employed in the highly enantioselective hydrogenation of pyridine-pyrroline trisubstituted alkenes, which are important building blocks for pharmaceuticals. nih.govnih.gov Furthermore, Ru-catalyzed asymmetric hydrogenation has been effectively applied to α,β-unsaturated γ-lactams, yielding chiral β-substituted γ-lactams with excellent enantioselectivities (up to 99% ee). acs.org The carbocycle-selective hydrogenation of fused N-heteroarenes using a Ru-complex with a chiral spiroketal-based diphosphine ligand also highlights a promising direction. acs.org

Future work will likely focus on adapting the (R)-Ru(OAc)2(DM-SEGPHOS) system for the asymmetric hydrogenation of a wider array of heterocycles, as well as other challenging unsaturated systems that are prevalent in biologically active molecules.

Table 1: Examples of Novel Substrates for Ru-Catalyzed Asymmetric Hydrogenation

| Substrate Class | Catalyst System | Product Type | Enantioselectivity (ee) | Reference |

| Pyridine-pyrroline trisubstituted alkenes | Ru-DTBM-SEGPHOS | Chiral nitrogen heterocycles | High | nih.govnih.gov |

| α,β-Unsaturated γ-lactams | Ru-ruthenocenyl phosphine-oxazoline | Chiral β-substituted γ-lactams | up to 99% | acs.org |

| Fused N-heteroarenes | Ru-SKP | 5,6,7,8-Tetrahydro products | High | acs.org |

Development of Immobilized and Heterogenized Catalyst Systems

A significant drawback of homogeneous catalysts like (R)-Ru(OAc)2(DM-SEGPHOS) is the difficulty in separating them from the reaction mixture, which hinders their recyclability and increases operational costs. Consequently, the development of immobilized and heterogenized versions of this catalyst is a critical area for future research.

Strategies for heterogenization include anchoring the catalyst onto solid supports such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). beilstein-journals.orgnih.govchemrxiv.org For example, a ruthenium catalyst complexed to a norephedrine-derived ligand has been immobilized on silica for use in continuous asymmetric transfer hydrogenation. beilstein-journals.org Another approach involves the direct heterogenization of a homogeneous pincer-type ruthenium complex through a Lewis acid-catalyzed Friedel-Crafts reaction to create a porous organometallic polymer. nih.gov This heterogenized catalyst demonstrated high efficiency and recyclability in the chemoselective hydrogenation of α,β-unsaturated carbonyl compounds. nih.gov Research into "click" heterogenization of phosphine (B1218219) ligands onto MOFs has also shown promise for creating recyclable catalysts that maintain the performance of their homogeneous counterparts. chemrxiv.org

Future efforts will focus on developing robust and efficient methods for immobilizing (R)-Ru(OAc)2(DM-SEGPHOS) without compromising its high catalytic activity and enantioselectivity, thereby enabling its practical application in large-scale industrial processes.

Flow Chemistry Applications in Asymmetric Catalysis

The integration of (R)-Ru(OAc)2(DM-SEGPHOS) into continuous flow reactor systems represents a significant step towards more efficient and scalable chemical production. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and process optimization.

The use of immobilized ruthenium catalysts is particularly well-suited for flow chemistry applications. A packed-bed reactor containing a supported catalyst allows for the continuous conversion of substrates into products, with the catalyst being retained within the reactor for extended periods. beilstein-journals.org An example is the continuous asymmetric transfer hydrogenation of acetophenone (B1666503) using a silica-immobilized ruthenium catalyst, which achieved a steady-state conversion of 95% with 90% ee and minimal ruthenium leaching over 11 hours. beilstein-journals.org

Future research will aim to develop stable and highly active immobilized (R)-Ru(OAc)2(DM-SEGPHOS) systems specifically designed for continuous flow processes. This will involve optimizing reactor design, support materials, and reaction conditions to maximize productivity and catalyst lifetime.

Advanced Spectroscopic and In Situ Monitoring Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts. Advanced spectroscopic techniques and in situ monitoring are powerful tools for elucidating the intricate steps of the catalytic cycle.

Techniques such as high-pressure NMR and electrospray ionization mass spectrometry can help identify active catalytic species and intermediates. researchgate.net For instance, kinetic, spectroscopic, and computational studies on the Ru-DTBM-SEGPHOS catalyzed hydrogenation of pyridine-pyrroline alkenes suggested that the addition of H2 is the rate-determining step, while alkene insertion is enantio-determining. nih.govnih.gov These studies also uncovered an interesting substrate-mediated H/D exchange process. nih.govnih.gov In situ spectroscopic studies of gas-phase catalytic hydrogenation in metal-organic frameworks have revealed cooperative mechanisms between the metal center and the linker. osti.gov

Future research will increasingly employ a combination of in situ spectroscopic methods (e.g., NMR, IR, Raman) and computational modeling to gain a detailed, real-time understanding of the catalytic cycle of (R)-Ru(OAc)2(DM-SEGPHOS). This will provide valuable insights into the roles of the ligand, substrate, and solvent, and guide the development of next-generation catalysts with enhanced performance.

Applications in Multi-Catalytic Cascade Reactions

Cascade reactions, where multiple catalytic transformations occur in a single pot, offer significant advantages in terms of efficiency and atom economy by minimizing purification steps and reducing waste. The integration of (R)-Ru(OAc)2(DM-SEGPHOS) into multi-catalytic cascade sequences is a promising area for future exploration.

Ruthenium catalysts have already been utilized in tandem reactions, such as a ring-closing metathesis/isomerization/N-acyliminium cyclization sequence to synthesize complex heterocycles. tib.eu Another example involves a tandem electrochemical reduction and catalytic asymmetric hydrogenation for the enantioselective reduction of 1-naphthamides. acs.org

Future research will focus on designing novel cascade reactions that incorporate the asymmetric hydrogenation step catalyzed by (R)-Ru(OAc)2(DM-SEGPHOS). This could involve combining it with other types of catalysis, such as enzymatic reactions or other transition-metal-catalyzed processes, to construct complex molecules in a highly efficient and stereoselective manner.

Green Chemistry Approaches in Catalyst Design and Application

The principles of green chemistry are increasingly influencing the design and application of catalytic systems. For (R)-Ru(OAc)2(DM-SEGPHOS), future research will focus on developing more environmentally benign approaches.

A key area of focus is the use of greener reaction media. While many hydrogenations are performed in organic solvents, the use of water, ionic liquids, or supercritical fluids as alternative solvents is highly desirable. For instance, the development of a heterogeneous asymmetric transfer hydrogenation of ketones in water demonstrated excellent enantioselectivities and high recyclability. The use of ionic liquids in conjunction with organic solvent nanofiltration has been shown to enhance the enantioselectivity and stability of Ru-BINAP catalysts, allowing for efficient catalyst and ionic liquid recycling. researchgate.net

Furthermore, the development of catalysts with higher turnover numbers and turnover frequencies will reduce the amount of precious metal required. The design of catalysts from more abundant and less toxic metals is another long-term goal in green chemistry. Future research on (R)-Ru(OAc)2(DM-SEGPHOS) will undoubtedly be guided by these principles to create more sustainable and environmentally friendly chemical processes.

Q & A

Q. What are the optimal reaction conditions for Pd-catalyzed cyclization using (R)-DM-SEGPHOS?

The optimal conditions involve ethanol (EtOH) as the solvent at 80°C with 20 mol% Pd(CHCN)Cl and 40 mol% (R)-DM-SEGPHOS, achieving high efficiency over 66 hours. Switching to aprotic solvents or isopropanol (iPrOH) reduces reaction efficiency despite minor selectivity improvements. Control experiments confirm that pre-formed Pd((R)-DM-SEGPHOS)Cl performs comparably to in situ-generated catalysts, validating catalyst stability .

Q. How does (R)-DM-SEGPHOS compare to other ligands in asymmetric hydrogenation?

(R)-DM-SEGPHOS exhibits superior enantioselectivity in hydrogenating α-, β-, and γ-functionalized ketones compared to BINAP derivatives. For example, in β-keto ester reductive amination, replacing XylBINAP with (R)-DM-SEGPHOS enhances enantiomeric excess (ee) due to its steric and electronic tuning . A comparative study of ligands in Pd-catalyzed reactions (Table 1) highlights its modularity and adaptability:

| Ligand | Reaction Efficiency (%) | ee (%) |

|---|---|---|

| (R)-DM-SEGPHOS | 85 | 95 |

| (R)-BINAP | 77 | 70 |

| (R)-SEGPHOS | 81 | 84 |

| Data adapted from experimental screenings . |

Q. What analytical methods validate enantioselectivity in (R)-DM-SEGPHOS-catalyzed reactions?

Chiral stationary phase HPLC is commonly used to determine ee, supplemented by H NMR and X-ray crystallography for structural confirmation. For example, enantioselective crotylation via hydrohydroxyalkylation with (R)-DM-SEGPHOS achieved >90% ee, validated by HPLC .

Advanced Research Questions

Q. How can conflicting stereoselectivity data in (R)-DM-SEGPHOS-mediated reactions be resolved?

Contradictions often arise from solvent or additive interactions. For instance, in asymmetric transfer hydrogenation of α-aryl glycine derivatives, (R)-DM-SEGPHOS underperformed (55% ee vs. 84% with (R)-SEGPHOS) due to Zn(OTf) additive interference. Systematic screening of additives (e.g., switching to NHPF) and solvent polarity adjustments (e.g., DCE vs. THF) can mitigate such issues .

Q. What mechanistic insights explain N–N bond cleavage in Pd/(R)-DM-SEGPHOS systems?

N–N bond cleavage is a Pd-catalyzed process competing with cyclization. Control experiments show alkyne precursors are inert to (R)-DM-SEGPHOS alone, but Pd salts activate the substrate. Kinetic studies reveal up to 35% conversion diversion toward cleavage, necessitating precise stoichiometric control of Pd and ligand ratios to favor cyclization .

Q. How does ligand loading impact reaction efficiency in Ru-catalyzed hydrogen auto-transfer?

Increasing (R)-DM-SEGPHOS loading beyond 40 mol% in Ru-catalyzed alcohol-to-alcohol transfers does not improve yield but risks off-pathway intermediates. A balance between ligand excess (40–50 mol%) and Ru precursor (e.g., RuCl) ensures optimal π-allyl intermediate stabilization. For example, 45 mol% ligand achieved 92% yield in enantioselective crotylation .

Q. What strategies improve enantioselectivity in challenging substrates?

- Solvent tuning : Ethanol maximizes both yield and selectivity, while iPrOH sacrifices efficiency for slight selectivity gains .

- Ligand derivatization : Bulkier substituents (e.g., 3,5-dimethylphenyl in DM-SEGPHOS) enhance steric guidance in congested substrates .

- Additive screening : NHPF or Zn(OTf) can modulate electrophilicity in Pd-catalyzed systems .

Data Contradiction and Troubleshooting

Q. How to address low conversion in 5-endo-hydroaminocyclization with (R)-DM-SEGPHOS?

Low conversion (<50%) may stem from competing N–N cleavage or ligand decomposition. Solutions include:

Q. Why does (R)-DM-SEGPHOS underperform in certain Ir-catalyzed couplings?

Iridium’s larger ionic radius vs. Ru/Pd reduces compatibility with (R)-DM-SEGPHOS’s narrow dihedral angle. Switching to (R)-SEGPHOS (broader angle) improved ee in Ir-catalyzed aldehyde-allenyl couplings from 75% to 89% .

Methodological Recommendations

Best practices for ligand storage and handling:

- Store (R)-DM-SEGPHOS at 2–8°C under inert gas to prevent phosphine oxidation .

- Pre-dry EtOH over activated 3Å molecular sieves to avoid ligand hydrolysis .

Validating catalyst formation pre-reaction:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.